molecular formula C21H20FN3O4 B2529411 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899989-90-3

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2529411
CAS No.: 899989-90-3
M. Wt: 397.406
InChI Key: KZMYSACZXHEEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with both dimethoxyphenyl and fluoro-methylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyridazinone core. Subsequent acylation with 3-fluoro-4-methylphenylacetyl chloride under basic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
  • 3,4-dimethoxyphenyl derivatives
  • Fluoro-methylphenyl derivatives

Uniqueness

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its combination of a pyridazinone core with both dimethoxyphenyl and fluoro-methylphenyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-13-4-6-15(11-16(13)22)23-20(26)12-25-21(27)9-7-17(24-25)14-5-8-18(28-2)19(10-14)29-3/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYSACZXHEEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.